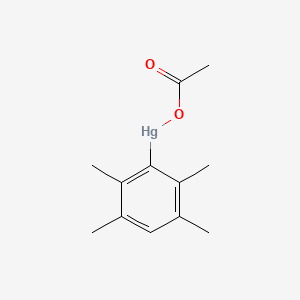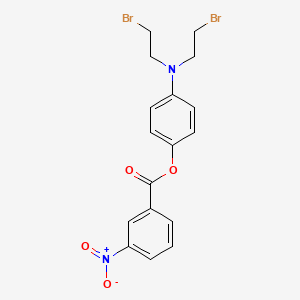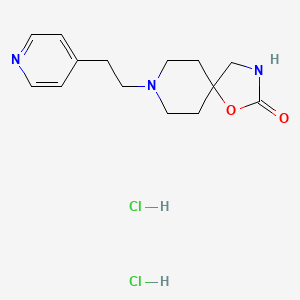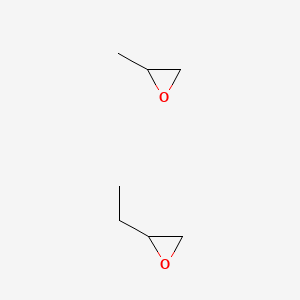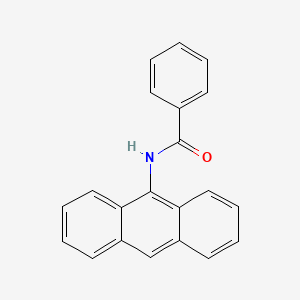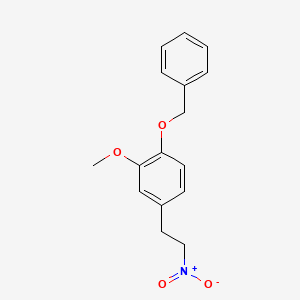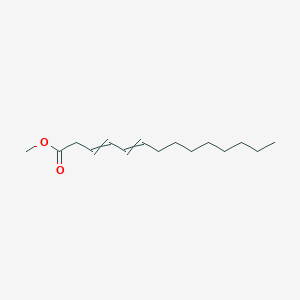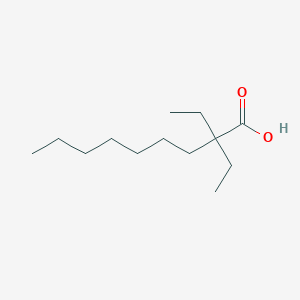
2,2-Diethylnonanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethylnonanoic acid is an organic compound belonging to the class of fatty acids. It is characterized by a nonanoic acid backbone with two ethyl groups attached to the second carbon atom. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethylnonanoic acid typically involves the alkylation of nonanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where nonanoic acid is reacted with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. Additionally, the purification of the final product is often carried out using distillation or recrystallization techniques to achieve the desired quality.
化学反応の分析
Types of Reactions
2,2-Diethylnonanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
2,2-Diethylnonanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
作用機序
The mechanism of action of 2,2-Diethylnonanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethyl groups can modulate the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins.
類似化合物との比較
Similar Compounds
2,2-Dimethylnonanoic acid: Similar structure but with methyl groups instead of ethyl groups.
2,2-Diethylhexanoic acid: Shorter carbon chain but similar ethyl substitution.
Nonanoic acid: Lacks the ethyl groups, making it less hydrophobic.
Uniqueness
2,2-Diethylnonanoic acid’s unique structure, with ethyl groups at the second carbon, imparts distinct chemical and physical properties. This makes it more hydrophobic and potentially more reactive in certain chemical reactions compared to its analogs. Its unique properties make it valuable in specific industrial and research applications.
特性
CAS番号 |
14276-85-8 |
|---|---|
分子式 |
C13H26O2 |
分子量 |
214.34 g/mol |
IUPAC名 |
2,2-diethylnonanoic acid |
InChI |
InChI=1S/C13H26O2/c1-4-7-8-9-10-11-13(5-2,6-3)12(14)15/h4-11H2,1-3H3,(H,14,15) |
InChIキー |
ZNZVPWFZYLKUIV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(CC)(CC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)
